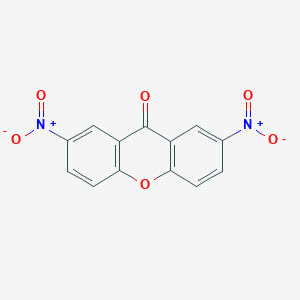

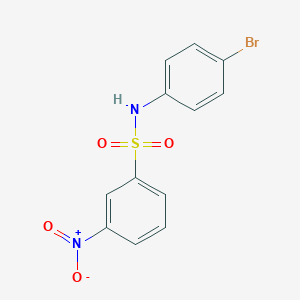

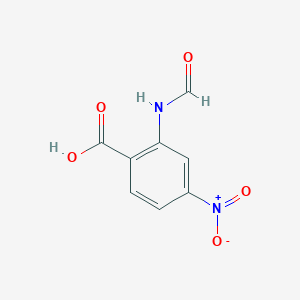

2-Formamido-4-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Stability and Degradation Studies

Research on nitisinone, a compound containing a nitrobenzoic acid moiety, focuses on its stability and degradation pathways. The study used liquid chromatography coupled with mass spectrometry (LC-MS/MS) to identify degradation products of nitisinone under various conditions. This research sheds light on the stability of compounds with nitrobenzoic acid structures, contributing to a better understanding of their behavior in environmental and physiological contexts (Barchańska et al., 2019).

Environmental Impact

The occurrence and fate of nitrobenzoic acid derivatives in the environment are critical areas of study. Research on musk xylene and musk ketone, which produce nitrobenzoic acid amino metabolites, emphasizes the importance of understanding these compounds' environmental behavior. Such studies are essential for assessing the ecological impact of nitrobenzoic acid derivatives and informing wastewater management practices to mitigate potential risks (Rimkus et al., 1999).

Analytical Chemistry Applications

Advances in analytical chemistry leverage the properties of nitrobenzoic acid derivatives for various applications, including the development of sensitive and selective detection methods for hazardous materials. For example, luminescent micelles incorporating nitroaromatic compounds have been explored as efficient probes for detecting nitroaromatic and nitramine explosives, demonstrating the potential of nitrobenzoic acid structures in creating functional materials for forensic and environmental monitoring applications (Paria et al., 2022).

Pharmacological Insights

While direct applications of 2-Formamido-4-nitrobenzoic acid in pharmacology were not identified, the research on related nitroimidazole compounds highlights the broader relevance of nitro-substituted aromatic compounds in medicinal chemistry. Nitroimidazoles exhibit a wide range of pharmacological activities, including antimicrobial and antitumor effects. This suggests potential areas of exploration for derivatives of nitrobenzoic acid in drug development and therapeutic applications (Li et al., 2018).

Safety and Hazards

特性

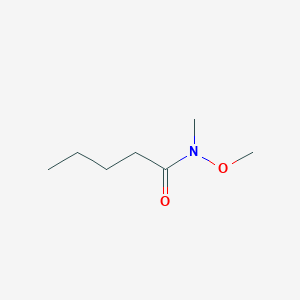

IUPAC Name |

2-formamido-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c11-4-9-7-3-5(10(14)15)1-2-6(7)8(12)13/h1-4H,(H,9,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTBZLSBPLZVRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formamido-4-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)

![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)